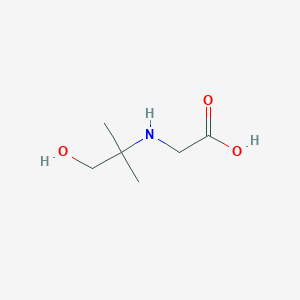

N-(2-Hydroxy-1,1-dimethylethyl)glycine

Description

N-(2-Hydroxy-1,1-dimethylethyl)glycine (CAS No. 1154902-47-2) is a glycine derivative characterized by a tertiary alcohol and two methyl groups attached to the β-carbon of the glycine backbone. Its molecular formula is C₆H₁₃NO₃ (molecular weight: 147.172 g/mol), with physical properties including a density of 1.1±0.1 g/cm³, boiling point of 313.8±22.0 °C (at 760 mmHg), and flash point of 143.6±22.3 °C . The compound exists as two structural isomers: this compound and N-(1-Hydroxy-2-methyl-2-propanyl)glycine, differing in the position of the hydroxyl group relative to the methyl substituents .

Properties

IUPAC Name |

2-[(1-hydroxy-2-methylpropan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,4-8)7-3-5(9)10/h7-8H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOXXYXISCNLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Glycine’s amine group is alkylated using 2-bromo-2-methylpropan-1-ol in anhydrous tetrahydrofuran (THF) with triethylamine as a base. The reaction mixture is stirred vigorously at room temperature for 20 hours to ensure complete conversion. Post-reaction, solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethanol to yield pure this compound ethyl ester, which is subsequently hydrolyzed to the free acid.

Key Parameters:

-

Molar Ratio: Glycine ethyl ester, 2-bromo-2-methylpropan-1-ol, and triethylamine in a 1:1.5:2 ratio.

-

Solvent: THF ensures solubility of reactants and moderates reaction kinetics.

-

Temperature: Room temperature (20–25°C) minimizes side reactions.

Purification and Characterization

Recrystallization from ethanol yields white crystalline solids with >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

-

¹H NMR (CDCl₃): δ 1.20 (t, 3H, ester CH₃), 3.15–3.29 (AB quartet, 2H, glycine CH₂), 4.11 (q, 2H, ester OCH₂), 4.80 (d, 1H, hydroxy group).

-

IR (NaCl): Peaks at 3840–3430 cm⁻¹ (O–H stretch), 1750 cm⁻¹ (ester C=O).

Industrial Production Using Continuous Flow Reactors

Industrial synthesis prioritizes scalability and yield optimization. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability.

Process Overview

-

Feedstock Preparation: Glycine ethyl ester and 2-bromo-2-methylpropan-1-ol are dissolved in THF and fed into the reactor.

-

Reactor Configuration: A tubular reactor with integrated temperature control maintains 25°C.

-

Base Addition: Triethylamine is introduced in situ to neutralize HBr byproducts.

-

Product Isolation: The effluent is concentrated, and the product is crystallized in ethanol.

Advantages Over Batch Processing:

-

Yield Increase: Continuous systems achieve 85–90% yield compared to 75–80% in batch.

-

Reduced Solvent Use: THF is recycled via distillation, lowering costs.

Reaction Optimization Strategies

Solvent Effects

Solvent polarity significantly impacts reaction rate and yield. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.5 | 85 | 20 |

| Ethanol | 24.3 | 68 | 30 |

| Dichloromethane | 8.9 | 72 | 24 |

THF’s moderate polarity balances reactant solubility and reaction kinetics.

Catalytic Enhancements

Adding catalytic iodine (0.5 mol%) accelerates the alkylation by polarizing the C–Br bond, reducing reaction time to 12 hours.

Analytical and Quality Control Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity:

-

Retention Time: 8.2 minutes.

-

Detection: UV at 210 nm.

Mass Spectrometry

Electrospray ionization (ESI-MS) validates molecular weight:

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Hydrolysis of 2-bromo-2-methylpropan-1-ol to 2-methylpropan-1,2-diol competes with alkylation.

Solution: Anhydrous conditions and molecular sieves (4Å) suppress hydrolysis.

Scale-Up Limitations

Issue: Exothermic reactions in large batches cause thermal runaway.

Solution: Jacketed reactors with coolant circulation maintain temperature.

Emerging Methodologies

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Recent studies have highlighted the potential of N-acyl amino acids, including HEDG, as selective inhibitors of glycine transporters (GlyT). Specifically, compounds that inhibit GlyT2 have shown promise as analgesics. HEDG can be modified to enhance its affinity for GlyT2, which may lead to the development of new pain management therapies with fewer side effects compared to traditional analgesics .

Case Study: GlyT2 Inhibition

In a study on acyl-glycine derivatives, HEDG was evaluated for its ability to inhibit GlyT2. The results indicated that certain modifications could yield compounds with nanomolar affinity for GlyT2, suggesting that HEDG derivatives could serve as effective analgesics in treating neuropathic pain .

| Compound | GlyT2 IC50 (nM) | Max. GlyT2 Inhibition (%) |

|---|---|---|

| HEDG | 500 | 66.8 |

| Oleoyl-d-Lys | 3.8 | 93.0 |

Agricultural Applications

Plant Growth Regulation

HEDG has been investigated for its role as a plant growth regulator. Its structure allows it to interact with plant hormone pathways, potentially enhancing growth and stress resistance in crops. Research indicates that HEDG can modulate the effects of auxins and gibberellins, leading to improved root and shoot development in various plant species .

Case Study: Crop Yield Enhancement

In agricultural trials, the application of HEDG in controlled environments resulted in a significant increase in crop yield and resilience against environmental stressors such as drought and salinity. This suggests that HEDG can be an effective tool for sustainable agriculture practices .

Biochemical Research

Role in Metabolic Pathways

HEDG is being studied for its involvement in various metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter regulation. Its hydroxyl group may facilitate interactions with enzymes involved in these pathways, potentially leading to novel therapeutic targets for metabolic disorders .

Case Study: Neurotransmitter Regulation

Research has shown that HEDG can influence the synthesis and degradation of neurotransmitters by acting on specific enzyme systems. This could have implications for developing treatments for neurological disorders where neurotransmitter imbalances are a concern .

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, influencing biochemical processes within cells.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)glycine (CAS No. 5835-28-9)

- Structure : Contains a hydroxyethyl group (-CH₂CH₂OH) attached to the glycine nitrogen.

- Properties : Higher hydrophilicity due to the terminal hydroxyl group, enhancing solubility in polar solvents.

- Applications : Used as a catalyst in polymer synthesis and a reagent in biochemical processes .

- Key Difference : The absence of methyl groups in N-(2-Hydroxyethyl)glycine reduces steric hindrance, making it more reactive in nucleophilic reactions compared to the bulkier N-(2-Hydroxy-1,1-dimethylethyl)glycine.

N,N-Dimethylglycine (CAS No. 1118-68-9)

- Structure : Two methyl groups attached directly to the glycine nitrogen.

- Properties : Higher basicity due to the electron-donating methyl groups, with a pKa ~3.0 for the carboxyl group.

- Applications : Industrial uses in manufacturing and as a dietary supplement .

- Safety : Requires handling with gloves and eye protection; classified for industrial use only .

- Key Difference : The lack of a hydroxyl group in N,N-Dimethylglycine limits its hydrogen-bonding capacity, reducing its utility as a buffer compared to hydroxyl-containing analogs.

Tricine (N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]glycine)

- Structure : Features a tris(hydroxymethyl)methyl group, providing three hydroxyl groups.

- Properties : Exceptional buffering capacity in the pH range 7.4–8.8, ideal for biochemical assays .

- Applications : Widely used in electrophoresis (e.g., SDS-PAGE) and protein stabilization .

- Key Difference : The additional hydroxymethyl groups in Tricine enhance its water solubility and buffering efficiency compared to this compound, which has only one hydroxyl group.

N-(1-Adamantyloxycarbonyl)-D-phenylglycine

- Structure : Incorporates a bulky adamantyl group and a phenyl substituent.

- Properties : High steric hindrance, making it useful in chiral synthesis and peptide protection strategies .

- Applications : Intermediate in the synthesis of complex organic molecules .

- Key Difference : The adamantyl group provides extreme steric protection, contrasting with the smaller substituents in this compound, which prioritize moderate reactivity and solubility.

Comparative Data Table

Pharmaceutical Relevance

Its hydroxyl and methyl groups contribute to the compound’s stability during coupling reactions . In contrast, N-(2-Hydroxyethyl)glycine’s simpler structure lacks the steric bulk required for such targeted drug design .

Biological Activity

N-(2-Hydroxy-1,1-dimethylethyl)glycine, also referred to as a derivative of glycine, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by the presence of hydroxy and amino groups, which enable it to engage in hydrogen bonding and ionic interactions. These interactions are crucial for modulating the activity of various molecular targets, including enzymes and receptors. The compound serves as a building block for more complex molecules and plays a role in metabolic pathways within biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group enhances its solubility in biological fluids, facilitating its transport across cell membranes. This compound may influence several biochemical processes by acting as a substrate or inhibitor for various enzymes .

Biological Activities

1. Metabolic Effects:

Research indicates that derivatives of this compound exhibit hypolipidemic effects. For instance, compounds containing the 4-(1,1-dimethylethyl)phenyl group have demonstrated the ability to lower cholesterol and triglyceride levels in hypercholesterolemic models . This suggests a potential therapeutic application in managing lipid profiles.

2. Antioxidant Properties:

Studies have shown that phenolic amino acids similar to this compound possess significant radical-scavenging activities. The presence of multiple hydroxyl groups correlates with enhanced antioxidant capacity, which is vital for protecting cells from oxidative stress .

3. Drug Development:

The compound has been explored as a precursor in drug synthesis due to its favorable pharmacokinetic properties. Its ability to enhance bioavailability and efficacy when used as a prodrug moiety has been documented in various studies . This positions this compound as a valuable candidate in pharmaceutical formulations.

Case Study 1: Lipid Modulation

A study investigated the lipid-altering characteristics of derivatives bearing the 4-(1,1-dimethylethyl)phenyl group. Results indicated that these compounds effectively reduced plasma cholesterol levels in both hypercholesterolemic and normolipidemic rats. The optimal effect was observed with specific substitutions at the 6-position of the benzoxazinone ring .

Case Study 2: Antioxidant Activity

Research on phenolic amino acids demonstrated that increasing the number of hydroxyl groups significantly enhanced radical-scavenging activity against DPPH radicals. Compounds with ortho-dihydroxyaryl functions showed improved antioxidant properties compared to their mono-hydroxyl counterparts .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. Can this compound act as a chiral auxiliary in asymmetric catalysis?

- Methodological Answer : Its hydroxyl and tertiary amine groups enable coordination to metal catalysts (e.g., Ru or Rh complexes). Test enantioselectivity in model reactions (e.g., hydrogenation of ketones). Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . Compare performance to established auxiliaries like Evans oxazolidinones .

Q. How to evaluate its role in stabilizing protein structures during cryopreservation?

- Methodological Answer : Conduct circular dichroism (CD) spectroscopy to monitor α-helix/β-sheet content before/after freeze-thaw cycles. Compare with trehalose or glycerol controls. Use dynamic light scattering (DLS) to assess protein aggregation. For in vitro validation, test enzyme activity (e.g., lactate dehydrogenase) post-thaw .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.